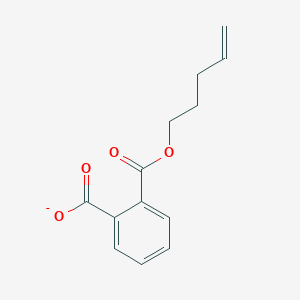

Mono(4-pentenyl)phthalate

Beschreibung

Contextualization of Phthalate Esters within Contemporary Environmental Chemistry

Role of Phthalates as Industrial Additives

Phthalic acid esters (PAEs), or phthalates, are a group of synthetic chemicals primarily employed as plasticizers to enhance the flexibility, durability, and workability of plastics, particularly polyvinyl chloride (PVC). researchgate.netwikipedia.org Their utility extends to a vast array of consumer and industrial products, including but not limited to:

Building materials (e.g., flooring, wall coverings)

Electrical cables and wire insulation

Automotive components (e.g., dashboards, seat covers)

Adhesives, sealants, and paints

Personal care products (e.g., perfumes, nail polishes) nih.gov

Medical devices (e.g., IV bags, tubing) nih.goviwaponline.com

The global production of PAEs is substantial, with millions of tons produced annually, underscoring their ubiquitous presence in modern society. researchgate.netnih.gov Phthalates are not chemically bound to the polymer matrix of plastics, which allows them to leach, migrate, or evaporate into the environment over time. researchgate.net

Formation of Phthalate Monoesters as Primary Degradation Products

Phthalate diesters undergo degradation in the environment through various biotic and abiotic processes. A primary and significant degradation pathway is the hydrolysis of one of the ester linkages, resulting in the formation of a phthalate monoester and an alcohol. core.ac.ukrsc.orgnih.gov This transformation can be mediated by microbial activity in soil and sediment under both aerobic and anaerobic conditions. core.ac.uk

Mono(4-pentenyl)phthalate is formed from the degradation of its corresponding diester, di(4-pentenyl)phthalate. This process of forming monoesters is a crucial step in the environmental fate of phthalates, as these primary metabolites exhibit different physicochemical properties and toxicological profiles compared to their parent compounds. core.ac.uknih.gov

Scientific Relevance of this compound Research

The study of specific phthalate monoesters like this compound provides valuable insights into several key areas of environmental science.

Implications for Advanced Analytical Method Development

The unique chemical structure of this compound and other monoesters presents both challenges and opportunities for the development of advanced analytical methodologies. The detection and quantification of these compounds in complex matrices such as urine, soil, and water require sensitive and selective techniques. nih.govresearchgate.netchromatographyonline.comsapphirebioscience.com

The development of methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been crucial for accurately measuring low levels of phthalate metabolites. chromatographyonline.commdpi.com Research focused on the fragmentation pathways of these molecules in mass spectrometry helps in the identification of unknown phthalate metabolites in non-targeted analysis studies, further expanding our knowledge of the full spectrum of phthalate-related compounds in the environment. nih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C13H14O4 | sapphirebioscience.comcalpaclab.com |

| Molecular Weight | 234.25 g/mol | sapphirebioscience.comcalpaclab.com |

| CAS Number | 190184-82-8 | sapphirebioscience.comcalpaclab.comchemsrc.com |

Eigenschaften

IUPAC Name |

2-pent-4-enoxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQCFCIEMXEMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

How can researchers accurately quantify Mono(4-pentenyl)phthalate in environmental and biological matrices?

Level : Basic (Analytical Methodology)

Answer :

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) for sample preparation. Key steps include:

- SPE optimization : Use C18 cartridges to isolate metabolites from urine or serum matrices, minimizing matrix interference .

- Isotope dilution : Incorporate stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery variability and ionization suppression .

- Quality control (QC) : Include low- and high-concentration QC pools and procedural blanks to monitor contamination, a critical concern given phthalates' ubiquity in lab environments .

- Detection limits : Achieve limits of quantification (LOQs) below 2 ng/mL, comparable to methods for DEHP metabolites like MEHHP and MEOHP .

What are the hypothesized metabolic pathways of this compound in mammalian systems?

Level : Advanced (Mechanistic Toxicology)

Answer :

While direct studies on this compound are limited, its metabolism is hypothesized to mirror DEHP's pathways (Fig. 1, ):

Hydrolysis : Initial cleavage of the ester bond, yielding phthalic acid and 4-pentenol.

Oxidation : The pentenyl sidechain undergoes β-oxidation, forming carboxylated metabolites (e.g., mono-carboxy-pentenyl phthalate), analogous to DEHP’s conversion to MEHHP and MECPP .

Conjugation : Phase II metabolism via glucuronidation enhances urinary excretion, as observed for DEHP’s oxidative metabolites .

Research gap : The absence of in vivo data necessitates validation using hepatocyte models or microsomal assays to confirm pathway specificity .

How should researchers address inconsistencies in reported phthalate metabolite concentrations across studies?

Level : Advanced (Data Contradiction Analysis)

Answer :

Discrepancies arise from:

- Pre-analytical factors : Sample collection protocols (e.g., fasting vs. non-fasting urine) and storage conditions (e.g., temperature effects on hydrolysis) .

- Analytical variability : Differences in SPE efficiency, LC column selectivity, and MS ionization parameters .

- Contamination : DEHP and its metabolites are common lab contaminants; rigorous blank controls and glassware pre-treatment (e.g., baking at 300°C) are essential .

Recommendation : Adopt harmonized protocols from large-scale studies (e.g., NHANES) and report method validation parameters (e.g., recovery rates, matrix effects) to improve cross-study comparability .

What in vitro models are suitable for assessing the endocrine-disrupting potential of this compound?

Level : Advanced (Mechanistic Biology)

Answer :

- Androgen/estrogen receptor assays : Use luciferase-based reporter systems in HEK293 cells to quantify receptor activation/inhibition, as applied to DEHP metabolites .

- Steroidogenesis assays : Primary Leydig or granulosa cell cultures can evaluate effects on testosterone/estradiol synthesis, with endpoints aligned with DEHP’s anti-androgenic activity .

- Thyroid models : FRTL-5 thyrocytes or zebrafish embryos assess disruption of thyroid hormone synthesis or transport, given DEHP’s thyroid effects in rodents .

Note : Include metabolizing systems (e.g., S9 liver fractions) to account for pro-toxicant activation .

What are the critical data gaps hindering cumulative risk assessment of this compound?

Level : Advanced (Research Prioritization)

Answer :

Key gaps include:

- Toxicokinetics : Absence of absorption, distribution, and excretion (ADME) data in mammalian models .

- Biomarker validity : Uncertainty whether urinary metabolites reflect systemic exposure, as seen with DEHP’s serum vs. urine metabolite correlations .

- Interaction effects : Potential synergism with other phthalates (e.g., DEHP, DBP) in mixture toxicity studies .

Research priority : Conduct dose-response studies in relevant animal models and integrate -omics approaches (e.g., metabolomics) to identify novel biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.